Pubchem_53460445
Description
PubChem CID 53460445 is a chemical compound cataloged in the PubChem database, a comprehensive public resource managed by the National Center for Biotechnology Information (NCBI). The database integrates chemical, biological, and pharmacological data from over 400 contributors, enabling researchers to explore structural similarities, bioactivity profiles, and functional annotations .
PubChem’s chemical structure standardization process ensures that CID 53460445 is represented as a unique entry in the Compound database, derived from aggregated Substance records. This standardization facilitates reliable comparisons with structurally related molecules using 2-D and 3-D similarity metrics .
Properties
CAS No. |
307496-30-6 |
|---|---|
Molecular Formula |
C41H81O12Si10 |
Molecular Weight |
1046.9 g/mol |
InChI |
InChI=1S/C41H81O12Si10/c1-54(2)42-57(35-21-7-8-22-35)45-60(38-27-13-14-28-38)47-58(43-55(3)4,36-23-9-10-24-36)49-62(40-31-17-18-32-40)50-59(44-56(5)6,37-25-11-12-26-37)48-61(46-57,39-29-15-16-30-39)52-63(51-60,53-62)41-33-19-20-34-41/h35-41H,7-34H2,1-6H3 |
InChI Key |
UWBNPOQZJXOYJB-UHFFFAOYSA-N |
SMILES |
C[Si](C)O[Si]1(O[Si]2(O[Si]3(O[Si](O1)(O[Si](O[Si](O3)(O[Si](O2)(C4CCCC4)O[Si](C)C)C5CCCC5)(C6CCCC6)O[Si](C)C)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1 |
Canonical SMILES |
C[Si](C)O[Si]1(O[Si]2(O[Si]3(O[Si](O1)(O[Si](O[Si](O3)(O[Si](O2)(C4CCCC4)O[Si](C)C)C5CCCC5)(C6CCCC6)O[Si](C)C)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Limitations and Complementary Approaches
- 3-D Model Availability : Only ~90% of PubChem compounds (including CID 53460445 if compliant) have 3-D conformers. Salts and mixtures are excluded .
- Annotation Bias: Bioactivity data may be attributed to salt forms or mixtures, complicating comparisons with pure compounds .
- Threshold Sensitivity : Similarity scores are context-dependent; lower thresholds (e.g., Tanimoto ≥ 0.6) may capture pharmacophoric similarities missed by stricter cutoffs .
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